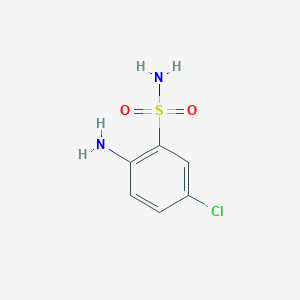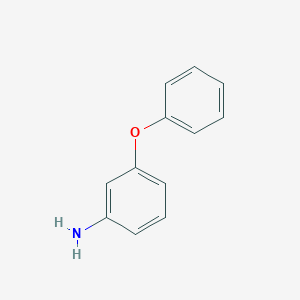
3-Phenoxyaniline
Übersicht
Beschreibung
3-Phenoxyaniline, also known as 3-Aminophenyl phenyl ether, is a chemical compound with the linear formula C6H5OC6H4NH2 . It has been used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . It is also used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions .
Synthesis Analysis
The synthesis of 3-Phenoxyaniline involves a reaction with 1-Butylimidazole, potassium carbonate, and copper (I) chloride in o-xylene at 140°C for 20 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 3-Phenoxyaniline is C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .Chemical Reactions Analysis
3-Phenoxyaniline was used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . It is also used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions .Physical And Chemical Properties Analysis
3-Phenoxyaniline is a solid substance . It has a boiling point of 329-330°C and a melting point of 41-44°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Potential HIV Inhibitors
3-Phenoxyaniline has been utilized in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . This application is crucial as it contributes to the development of new therapeutic agents against HIV, potentially leading to more effective treatments for patients.
Agriculture: Nanotechnology-Based Agrochemicals
While direct references to 3-Phenoxyaniline in agriculture are limited, its structural properties may allow for its incorporation into nanotechnology-based agrochemicals. These advanced formulations can improve plant growth, crop yields, and provide environmentally friendly pest management solutions .
Material Science: Synthesis of Bromopropionamide Derivatives
In material science, 3-Phenoxyaniline is used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . This compound could be a precursor for various materials with potential applications in electronics, coatings, and other advanced materials.
Chemical Synthesis: Building Block for Complex Molecules
3-Phenoxyaniline serves as a building block in chemical synthesis, particularly in the preparation of complex molecules like 4-phenoxyaniline-3′-bromopropionamide . Its role in synthesis underlines its versatility and importance in creating a wide range of chemical products.
Environmental Science: Study of Toxicity and Safety
The compound’s safety profile, including its toxicity and handling precautions, is studied within environmental science. It’s classified under hazard statements such as causing skin and eye irritation and being toxic if swallowed . Understanding these aspects is vital for its safe use in research and industry.
Safety and Hazards
3-Phenoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Wirkmechanismus
Target of Action
3-Phenoxyaniline is a compound that has been used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . The HIV gp120-CD4 interaction is a crucial step in the HIV infection process, as it allows the virus to enter host cells. By inhibiting this interaction, 3-Phenoxyaniline could potentially prevent HIV from infecting new cells.
Mode of Action
It is believed that the compound interacts with the hiv gp120-cd4 complex, preventing the virus from successfully binding to the cd4 receptor on the surface of host cells . This interaction disrupts the normal process of viral entry, potentially preventing new infections.
Biochemical Pathways
The biochemical pathways affected by 3-Phenoxyaniline are likely related to its role as an inhibitor of the HIV gp120-CD4 interaction. By blocking this interaction, 3-Phenoxyaniline could disrupt the normal life cycle of the HIV virus, preventing it from replicating and spreading to new cells . .
Pharmacokinetics
The compound is slightly soluble in water , which could impact its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 3-Phenoxyaniline’s action are likely related to its potential role as an inhibitor of the HIV gp120-CD4 interaction. By preventing this interaction, 3-Phenoxyaniline could potentially stop the HIV virus from entering host cells, thereby preventing new infections . .
Action Environment
The efficacy and stability of 3-Phenoxyaniline could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s stability and its ability to interact with its target . .
Eigenschaften
IUPAC Name |
3-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSYVYFGMFODMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063092 | |
| Record name | Benzenamine, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyaniline | |
CAS RN |
3586-12-7 | |
| Record name | 3-Phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14XXP3GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-phenoxyaniline derivatives interact with CETP and what are the downstream effects?
A1: While the exact binding mechanism remains to be fully elucidated, research suggests that the 3-phenoxy group in these molecules plays a crucial role in interacting with the CETP enzyme []. By inhibiting CETP, these compounds hinder the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) [, ]. This inhibition can potentially lead to increased HDL levels and decreased LDL levels, which are considered beneficial for cardiovascular health.
Q2: How does the structure of 3-phenoxyaniline derivatives affect their potency as CETP inhibitors?
A2: Structure-activity relationship (SAR) studies have revealed key structural features influencing the potency of 3-phenoxyaniline derivatives as CETP inhibitors. For instance, incorporating small lipophilic groups, such as alkyl, haloalkyl, haloalkoxy, and halogen moieties, at the 3, 4, or 5 position of the phenoxy ring generally enhances potency []. Conversely, the presence of electron-donating groups, hydrogen bond acceptors, polar groups, or strong electron-withdrawing groups tends to diminish inhibitory activity []. The chirality at the propanol 2-position is also crucial, with the R(+) enantiomers exhibiting significantly higher potency compared to their S(-) counterparts []. This highlights the importance of specific stereochemistry for optimal interaction with CETP.
Q3: What are the potential environmental impacts of 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen), a herbicide containing the 3-phenoxyaniline moiety?
A3: Aclonifen, a herbicide containing the 3-phenoxyaniline structure, exhibits strong sorption to soil and limited translocation in plants []. Field studies suggest it persists in soil with a half-life ranging from 19.3 to 56.5 days []. While considered relatively immobile, run-off events under dry conditions might transport Aclonifen adsorbed on sediment to surface water sources []. This highlights the need for careful usage and management to mitigate potential contamination risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
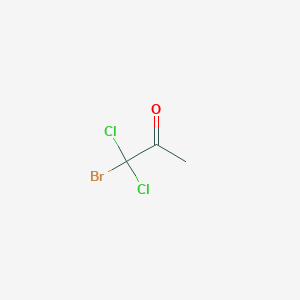

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

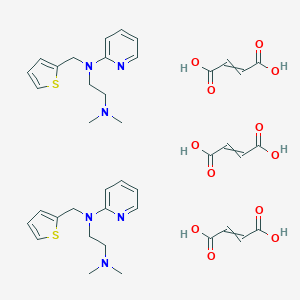
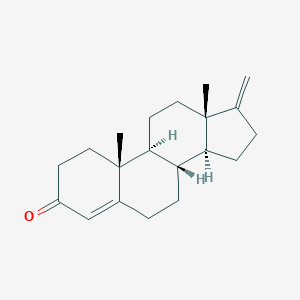

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
